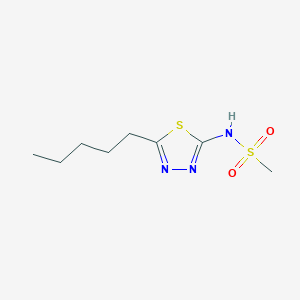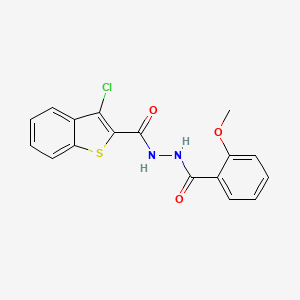![molecular formula C17H14F3N3OS B4581828 1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)
1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
説明
Synthesis Analysis
The synthesis of compounds similar to "1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one" often involves multiple steps, starting from simple precursors to achieve the complex final product. For example, compounds in the pyrido[2,3-d]pyrimidin-4(3H)-one class have been synthesized using starting materials like 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, which are further processed through various chemical reactions to achieve the desired substitution patterns (L. N. Bheemanapalli, R. Akkinepally, S. Pamulaparthy, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their biological and chemical behavior. Detailed structural analysis is typically performed using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses provide insights into the arrangement of atoms, molecular geometry, and electronic structure, which are essential for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives undergo various chemical reactions, including cyclocondensation, S-alkylation, and reactions with different reagents to yield a wide range of heterocyclic systems. These reactions are often influenced by the presence of substituents on the pyrimidine ring, which can affect the reactivity and selectivity of the compound (C. G. Dave, Killol J. Patel, 2001).
科学的研究の応用
Synthesis and Chemical Properties
- Research has shown that compounds structurally related to "1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one" can be synthesized through various methods, involving reactions with active methylene compounds to produce heterocycles such as mercaptopyrimidine and pyrimidinone derivatives. These synthetic pathways are significant for developing new chemical entities with potential biological activities (Shibuya, 1984).
Biological Activities and Applications
Compounds with a mercapto-pyrimidinone backbone have been explored for their analgesic and anti-inflammatory properties, offering potential as new therapeutic agents. For instance, specific derivatives have demonstrated significant activity in preclinical models, indicating their usefulness in drug development for treating pain and inflammation (Alagarsamy et al., 2007).
Furthermore, certain pyrimidine derivatives exhibit antimicrobial and antitubercular activities, highlighting their potential in addressing infectious diseases. Synthesis of pyrimidine-azetidinone analogues and their evaluation against various bacterial and fungal strains have provided insights into designing new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Some derivatives have also been identified with antiviral properties, particularly against HIV-1, suggesting a pathway for the development of novel antiretroviral therapies. The synthesis of these compounds and their evaluation for virus-inhibiting properties mark an important step in the search for effective treatments against HIV (Novikov et al., 2004).
In addition to pharmaceutical applications, pyrimidine derivatives have been investigated for their corrosion inhibition properties, providing potential applications in material science and engineering. Studies have demonstrated the effectiveness of these compounds as corrosion inhibitors, opening up new avenues for protecting metals against corrosion in various industrial applications (Abdelazim et al., 2021).
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-7-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-8-5-4-6-12(10(8)3)23-14-13(15(24)22-16(23)25)11(17(18,19)20)7-9(2)21-14/h4-7H,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZXTSGHZOIDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=NC(=CC(=C3C(=O)NC2=S)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4581771.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B4581781.png)
![2-[(6-methylpyrimidin-4-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4581797.png)

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4581811.png)

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4581860.png)
![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)
![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)